![molecular formula C25H31NO B14501859 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one CAS No. 63645-06-7](/img/structure/B14501859.png)
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one typically involves the formation of the bicyclic core through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of bases and solvents such as ethanol, with reaction times varying from a few hours to several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
1-Azabicyclo[2.2.2]octane: Known for its use in the synthesis of various pharmaceuticals.
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one: A structurally similar compound with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is unique due to its combination of a bicyclic nitrogen-containing core with diphenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
63645-06-7 |
|---|---|
Fórmula molecular |
C25H31NO |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
6-(2-azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C25H31NO/c1-2-24(27)25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)17-18-26-19-20-13-15-23(26)16-14-20/h3-12,20,23H,2,13-19H2,1H3 |
Clave InChI |
FPOPBTWACOJBIW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCN1CC2CCC1CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


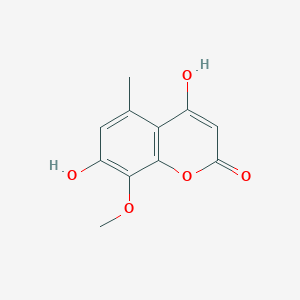
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
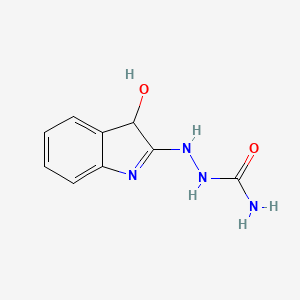
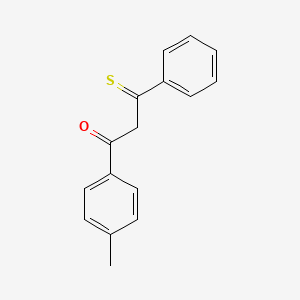
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
methanone](/img/structure/B14501827.png)
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
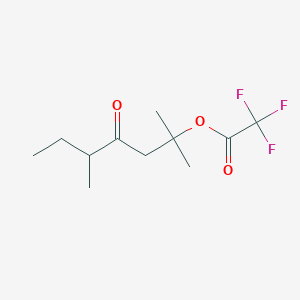
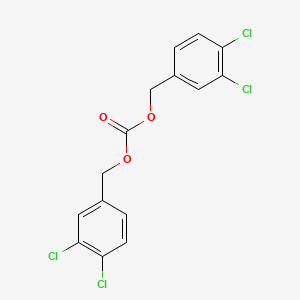
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
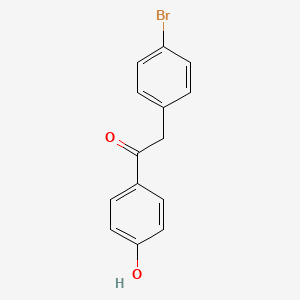
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
